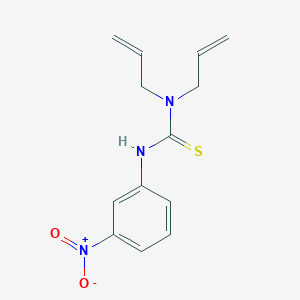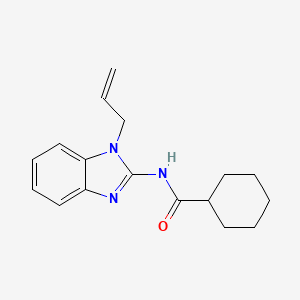![molecular formula C16H15ClN2O3 B5854074 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as MCLA-128, is a novel small molecule inhibitor that has shown potential in the treatment of various types of cancer. It is a highly specific inhibitor of the HER2/3 pathway, which is overexpressed in many types of cancer, including breast, ovarian, and gastric cancer.
Mechanism of Action
2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is a highly specific inhibitor of the HER2/3 pathway, which is overexpressed in many types of cancer. It works by binding to the extracellular domain of HER2 and HER3 receptors, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models and has shown minimal toxicity. In addition to its anti-tumor effects, 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has also been shown to have anti-angiogenic effects, which may contribute to its efficacy in inhibiting tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is its high specificity for the HER2/3 pathway, which makes it a promising candidate for the treatment of HER2-positive cancers. However, one limitation of 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is that it may not be effective in tumors that do not overexpress HER2/3. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide.
Future Directions
There are several future directions for the development of 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide. One area of focus is the evaluation of 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of focus is the identification of biomarkers that can predict response to 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide, which may help to identify patients who are most likely to benefit from treatment. Finally, further studies are needed to determine the safety and efficacy of 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in different patient populations, such as those with brain metastases or those with HER2-positive tumors that have become resistant to other HER2-targeted therapies.
Synthesis Methods
The synthesis of 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves a multi-step process that starts with the preparation of 2-chlorobenzenecarboxylic acid. This is then reacted with 3-methylphenol to obtain 2-chloro-3-methylphenyl benzoate, which is further reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the active ester. The active ester is then reacted with N-(3-aminopropyl)-N'-methylpropane-1,3-diamine to obtain 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide.
Scientific Research Applications
2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, ovarian, and gastric cancer. It has also been shown to be effective in inhibiting tumor growth in xenograft models. Clinical trials are currently underway to evaluate the safety and efficacy of 2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in patients with HER2-positive advanced solid tumors.
properties
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-5-4-6-12(9-11)21-10-15(20)22-19-16(18)13-7-2-3-8-14(13)17/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYDUIFCKSGDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC=CC=C2Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3-methylphenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)


![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)

![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)
![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)


![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)

![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)